

Potential off-target effects of Troriluzole hydrochloride in vitro

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Compound of Interest

Compound Name: Troriluzole hydrochloride

Cat. No.: B12772408

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Troriluzole Hydrochloride In Vitro Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Troriluzole hydrochloride** in in vitro experiments. The information provided is intended to help anticipate and troubleshoot potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro mechanism of action of **Troriluzole hydrochloride**?

Troriluzole hydrochloride is a prodrug that is converted to its active metabolite, riluzole. The primary on-target mechanism of riluzole is the modulation of glutamate neurotransmission.^{[1][2][3]} In vitro, this is primarily achieved through:

- Inhibition of voltage-dependent sodium channels: This action reduces neuronal hyperexcitability.
- Reduction of synaptic glutamate: Riluzole inhibits glutamate release and enhances its uptake from the synapse.^{[1][2][3]}

Q2: Are there known in vitro off-target effects of Troriluzole (via its active metabolite, riluzole)?

Yes, riluzole has been observed to interact with several other molecular targets in vitro, which may lead to off-target effects in cell-based assays. These interactions include:

- Non-competitive antagonism of NMDA and Kainate receptors: Riluzole can block these ionotropic glutamate receptors.[4]
- Potentiation of GABA-A receptors: It can enhance the function of GABA-A receptors through an allosteric binding site.[4]
- Inhibition of Protein Kinase CK1 δ : Riluzole can act as an ATP-competitive inhibitor of this kinase.[4]
- Modulation of the Wnt/ β -catenin pathway: It has been shown to enhance this signaling pathway.[4]
- Inhibition of GABA uptake: Riluzole can interfere with the reuptake of GABA.[4]

Q3: At what concentrations are off-target effects likely to be observed in vitro?

The potential for off-target effects is concentration-dependent. While the optimal concentration for on-target effects will vary by cell type and assay, it is crucial to perform a dose-response curve to determine the therapeutic window for your specific experiment. Generally, concentrations in the range of 1-50 μ M are used in in vitro studies.[4] Higher concentrations are more likely to produce off-target effects and potential cytotoxicity.

Q4: Can Riluzole affect cell viability and proliferation in vitro?

Yes, the active metabolite, riluzole, has been demonstrated to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[4] These effects can be dose-dependent and may be independent of its primary neurological targets. Therefore, it is essential to perform cytotoxicity assays (e.g., MTT, LDH) in your specific cell model to identify a non-toxic working concentration range.

Troubleshooting Guide

Observed Issue	Potential Off-Target Cause	Troubleshooting Steps
Unexpected changes in neuronal excitability not explained by glutamate modulation.	Interaction with GABA-A receptors (potentiation) or NMDA/Kainate receptors (antagonism).	1. Perform electrophysiological recordings to characterize changes in inhibitory and excitatory postsynaptic currents. 2. Use specific antagonists for GABA-A, NMDA, and Kainate receptors to determine if they can reverse the observed effects.
Alterations in cell signaling pathways unrelated to glutamate.	Inhibition of Protein Kinase CK1 δ or modulation of the Wnt/ β -catenin pathway.	1. Perform Western blotting or reporter assays to assess the phosphorylation status of CK1 δ substrates or the activity of the Wnt/ β -catenin pathway. 2. Consider using a more specific inhibitor for the pathway of interest to confirm the phenotype.
Changes in cell viability or proliferation at expected therapeutic concentrations.	Off-target cytotoxicity.	1. Perform a detailed dose-response curve for cytotoxicity in your specific cell line. 2. Determine the IC ₅₀ for cytotoxicity and select a working concentration well below this value. 3. Consider shorter incubation times if possible.

Quantitative Data Summary

The following table summarizes the reported IC₅₀ and K_i values for the interaction of riluzole with various off-target molecules.

Target	Interaction	IC50 / Ki	Assay Type
NMDA Receptor	Non-competitive antagonism	~10 μ M (IC50)	Electrophysiology
Kainate Receptor	Non-competitive antagonism	~5 μ M (IC50)	Electrophysiology
GABA-A Receptor	Potentiation	Not reported	Electrophysiology
Protein Kinase CK1 δ	ATP-competitive inhibition	~20 μ M (IC50)	Kinase Assay
GABA Transporter (GAT-1)	Inhibition of GABA uptake	~30 μ M (IC50)	Radioligand Uptake Assay

Note: The exact values may vary depending on the specific experimental conditions.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (for Protein Kinase CK1 δ)

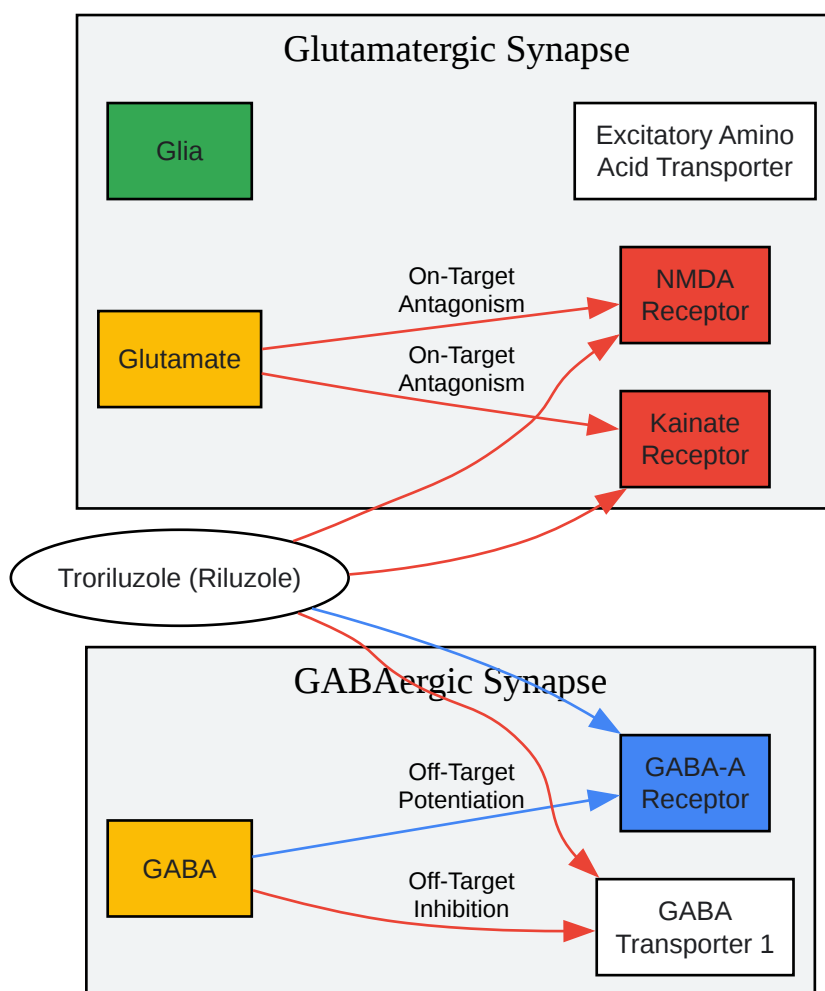
- Objective: To determine the inhibitory effect of Troriluzole's active metabolite (riluzole) on the activity of Protein Kinase CK1 δ .
- Materials: Recombinant human Protein Kinase CK1 δ , kinase buffer, ATP, specific peptide substrate, riluzole, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - Prepare serial dilutions of riluzole in kinase buffer.
 - In a 96-well plate, add the kinase, peptide substrate, and riluzole dilutions.
 - Initiate the kinase reaction by adding ATP.
 - Incubate at 30°C for a specified time (e.g., 60 minutes).
 - Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

- Calculate the percent inhibition for each riluzole concentration and determine the IC50 value.

2. Radioligand Binding Assay (for NMDA Receptor)

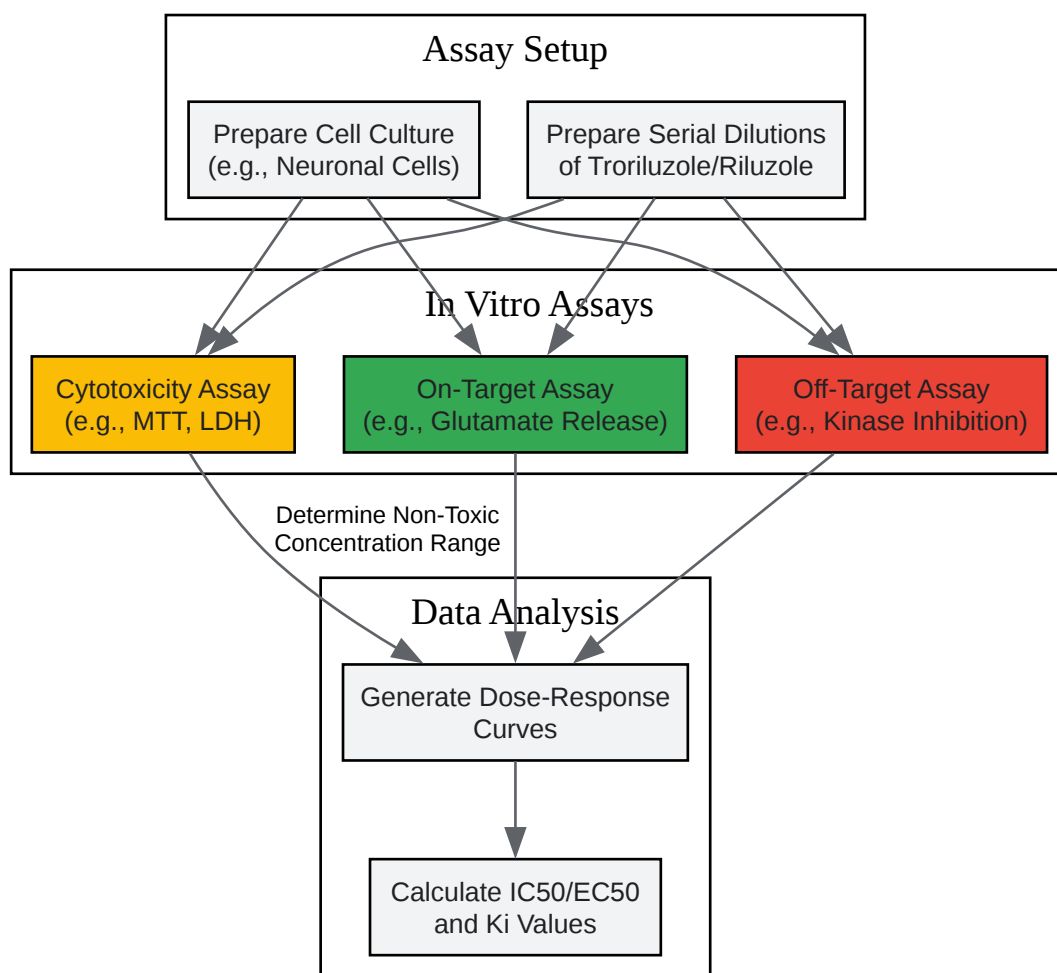
- Objective: To assess the binding affinity of riluzole to the NMDA receptor.
- Materials: Cell membranes prepared from a cell line expressing NMDA receptors, a radiolabeled ligand (e.g., [³H]MK-801), riluzole, incubation buffer, and a scintillation counter.
- Procedure:
 - Prepare serial dilutions of riluzole.
 - In a multi-tube plate, incubate the cell membranes with the radiolabeled ligand in the presence of varying concentrations of riluzole.
 - After reaching equilibrium, rapidly filter the samples through a glass fiber filter to separate bound and free radioligand.
 - Wash the filters to remove non-specific binding.
 - Measure the radioactivity on the filters using a scintillation counter.
 - Analyze the data to determine the K_i value for riluzole.

Visualizations



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Caption: Off-target interactions of Troriluzole's active metabolite, riluzole.



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Caption: General workflow for assessing in vitro off-target effects.

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